![molecular formula C12H8FN3O B11876478 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 2-fluorobenzaldehyde under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrazolo[3,4-b]pyridine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can inhibit cancer cell proliferation through several mechanisms:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study demonstrated that the compound showed cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In Vitro Studies : It exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
Recent studies suggest that this pyrazolo[3,4-b]pyridine derivative may possess anti-inflammatory properties:
- Inflammatory Models : In animal models of inflammation, the compound reduced markers of inflammation such as cytokines and prostaglandins.
- Potential Applications : This suggests potential use in treating inflammatory diseases such as arthritis.
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
2-Phenyl-1H-imidazo[4,5-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds .
Biological Activity
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H13FN8O, with a molecular weight of approximately 376.347 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo compounds can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents enhances this activity significantly .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways .
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes involved in cell proliferation and inflammation.
Case Studies
Several studies have detailed the efficacy of pyrazolo derivatives:
- Antitumor Studies : A study on pyrazole derivatives indicated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .
- Anti-inflammatory Research : In vitro studies demonstrated that these compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against fungal pathogens like Fusarium oxysporum and showed varying degrees of antifungal activity, indicating their potential as novel antifungal agents .
Data Tables
Properties
Molecular Formula |
C12H8FN3O |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-2-4-10(9)16-12-8(7-14-16)5-6-11(17)15-12/h1-7H,(H,15,17) |
InChI Key |
MXVQTAQVQDEFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=O)N3)C=N2)F |
Origin of Product |
United States |
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